molecular formula C10H8Br2N2 B3243003 4,8-Dibromo-1,5-diaminonaphthalene CAS No. 154190-75-7

4,8-Dibromo-1,5-diaminonaphthalene

Cat. No.: B3243003
CAS No.: 154190-75-7
M. Wt: 315.99 g/mol
InChI Key: RWNGCQDXNCWJQY-UHFFFAOYSA-N
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Description

4,8-Dibromo-1,5-diaminonaphthalene is an organic compound characterized by the presence of two bromine atoms and two amino groups attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dibromo-1,5-diaminonaphthalene typically involves the bromination of 1,5-diaminonaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 8 positions of the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromo-1,5-diaminonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,8-Dibromo-1,5-diaminonaphthalene involves its interaction with various molecular targets. The bromine atoms and amino groups allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through pathways involving nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dibromo-1,5-diaminonaphthalene is unique due to the specific positioning of the bromine atoms, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable compound in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

4,8-dibromonaphthalene-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNGCQDXNCWJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 g (0.024 mol) of 4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene (J. S. Whitehurst, J. Chem. Soc., 221-226 (1951)) are dissolved in 75 ml of concentrated H2SO4 and the solution is left to stand for 24 h, excluding light. The solution is then poured on to 450 g of ice, whereupon a violet solution forms from which the product precipitates as HSO4 salt after a few minutes. The precipitate is isolated by suction filtration and the filter cake is squeezed out to give a pale beige-violet crude product that is further processed immediately.
Name
4,8-dibromo-1,5-ditoluene-p-sulfonamidonaphthalene
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 2
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 3
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 4
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 5
4,8-Dibromo-1,5-diaminonaphthalene
Reactant of Route 6
4,8-Dibromo-1,5-diaminonaphthalene

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